4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone
Description
4-[(4-Bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone is a substituted furanone derivative characterized by a bromobenzyl ether group at the 4-position, a dioxolane ring at the 5-position, and a hydroxyl group at the 3-position. This compound’s structural complexity arises from its α,β-unsaturated lactone core (furanone), which is common in bioactive molecules.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c1-16(2)21-8-11(23-16)13-14(12(18)15(19)22-13)20-7-9-3-5-10(17)6-4-9/h3-6,11,13,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBJCNKHYIJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)OCC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone typically involves multiple steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via an etherification reaction. This step involves the reaction of the furanone core with 4-bromobenzyl alcohol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Formation of the Dioxolane Ring: The dioxolane ring is formed through an acetalization reaction. This involves the reaction of a diol (such as ethylene glycol) with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst, like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the furanone ring can undergo oxidation to form a carbonyl group.
Reduction: The bromobenzyl ether can be reduced to a benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of a benzyl ether.
Substitution: Formation of substituted benzyl derivatives, such as benzyl amines or benzyl thiols.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities. The presence of the bromobenzyl group suggests it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The furanone core is a common motif in many bioactive molecules, and modifications to the bromobenzyl and dioxolane groups could lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and dioxolane groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Compound 145 (3-Benzyl-4-(4-methoxyphenyl)-furan-2,5-dione): Lacks the hydroxyl group and dioxolane ring but includes a benzyl and methoxyphenyl substituent.
- Compound 146a/b (5-Hydroxy-4/3-benzyl-3/4-(4-methoxyphenyl)-2(5H)-furanone): Shares the hydroxylated furanone core but differs in substituent regiochemistry. The presence of a methoxyphenyl group instead of bromobenzyl reduces steric bulk and halogen-mediated interactions .
- Compound 103 [(S)-4-(t-Butyldiphenylsilyloxy)-3-propyl-5,6-dihydro-benzo-7(4H)-furanone]: Features a silyl-protected hydroxyl group and a propyl chain, contrasting with the unprotected hydroxyl and dioxolane in the target compound. The silyl group enhances steric protection but complicates synthetic steps .
Physical and Spectral Properties
The bromobenzyl group in the target compound would downfield-shift aromatic protons (δ 7.5 ppm) compared to methoxyphenyl (δ 7.3 ppm) in Compound 145. The dioxolane’s methyl groups (δ ~1.3 ppm) differ from Compound 103’s bulky t-butyldiphenylsilyl group (δ 1.1 ppm) .
Reactivity and Stability
- Hydroxyl Group : The unprotected 3-hydroxy group in the target compound increases hydrogen-bonding capacity but may necessitate protection during synthesis, unlike Compound 103’s silyl-protected hydroxyl .
- Bromobenzyl vs. Methoxyphenyl: Bromine’s electronegativity could enhance electrophilic reactivity at the furanone’s α-position compared to methoxy’s electron-donating effects in Compound 145 .
Data Tables
Table 1: Substituent Comparison
| Compound | 4-Position Substituent | 5-Position Substituent | 3-Position Functional Group |
|---|---|---|---|
| Target Compound | 4-Bromobenzyloxy | 2,2-Dimethyl-1,3-dioxolan-4-yl | Hydroxyl |
| Compound 145 | Benzyl | 4-Methoxyphenyl | Anhydride (C=O) |
| Compound 103 | t-Butyldiphenylsilyloxy | Propyl | Protected hydroxyl (silyl) |
Biological Activity
The compound 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₅BrO₆
- Molecular Weight : 435.31 g/mol
- Key Functional Groups :
- Furanone ring
- Dioxolane moiety
- Bromobenzyl ether
Antimicrobial Activity
Studies have indicated that compounds containing the furanone ring exhibit significant antimicrobial properties. The presence of the bromobenzyl group enhances this activity by increasing lipophilicity, which allows better membrane penetration.
| Study | Organism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| E. coli | 15 | 100 | |
| S. aureus | 18 | 100 | |
| C. albicans | 12 | 100 |
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 30 | G2/M phase arrest |
| A549 (Lung Cancer) | 20 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Activity
Research indicates that the compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines.
- Key Findings :
- Reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
- Dose-dependent inhibition observed at concentrations ranging from 10 to 50 µM.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cytokine Modulation : The compound modulates inflammatory pathways by affecting transcription factors like NF-kB.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Evaluation
In vitro studies conducted on MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
